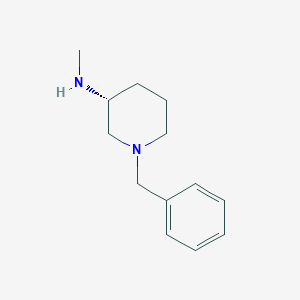

((R)-1-Benzyl-piperidin-3-yl)-methyl-amine

Übersicht

Beschreibung

(®-1-Benzyl-piperidin-3-yl)-methyl-amine: is a chiral amine compound that features a piperidine ring substituted with a benzyl group and a methylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (®-1-Benzyl-piperidin-3-yl)-methyl-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available piperidine or synthesized through cyclization reactions.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Methylation: The benzylated piperidine is subsequently methylated using formaldehyde and hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of (®-1-Benzyl-piperidin-3-yl)-methyl-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Alkylation Reactions

The amine group undergoes alkylation with electrophiles (e.g., α,β-unsaturated amides, nitriles, or esters) in methanol at ambient temperatures (12–18 hours) .

-

Example : Reaction with aldehydes in methanol using sodium cyanoborohydride yields secondary amines .

-

Conditions :

Coupling with Heterocycles

The compound reacts with 4-chloropyrrolo[2,3-d]pyrimidine derivatives to form 4-aminopyrrolopyrimidines, key intermediates in kinase inhibitors .

-

Conditions :

Reductive Amination

Used in the synthesis of (R)-1-(1-benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

-

Key Step : Reaction with activated (S)-1-benzylpiperidine under high-temperature conditions (40–75°C, 8–12 hours) achieves >95% conversion .

-

Advantages : Avoids genotoxic reagents (e.g., TPP) and reduces impurities .

Protecting Group Strategies

-

Benzyl Deprotection : Treating with NaOH/KOH in methanol/water at 60–120°C removes benzenesulfonyl groups .

-

N-Protection : Benzyl, benzoyl, or tosyl groups enhance reaction selectivity during heterocycle coupling .

Amide Bond Formation

Reacts with carboxylic acids (e.g., 1,4-benzodioxan-5-carboxylic acid) using CDI in acetonitrile:

Catalyst and Solvent Improvements

-

Catalyst : Substituting NaBH(OAc)₃ with NaCNBH₃ in methanol improves selectivity and reduces side products .

-

Solvent Systems : Dichloromethane/methanol mixtures enhance column chromatography purification efficiency .

Temperature Control

-

Optimal Range : 30–80°C minimizes byproducts in alkylation and coupling reactions .

-

High-Yield Example : Heating at 80°C for 48 hours in tert-butanol achieves >90% conversion .

Purification Methods

| Method | Conditions | Purity Outcome |

|---|---|---|

| Column Chromatography | DCM/MeOH (9:1) | >99% |

| Solvent Extraction | EtOAc/H₂O | 85–90% recovery |

Critical Challenges

Wissenschaftliche Forschungsanwendungen

Chemistry: (®-1-Benzyl-piperidin-3-yl)-methyl-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: In the industrial sector, (®-1-Benzyl-piperidin-3-yl)-methyl-amine is used in the production of fine chemicals, agrochemicals, and specialty materials.

Wirkmechanismus

The mechanism of action of (®-1-Benzyl-piperidin-3-yl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Piperidine: A simple cyclic amine that serves as a precursor to many derivatives.

Benzylamine: A primary amine with a benzyl group, used in various chemical syntheses.

Methylamine: A simple amine used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: (®-1-Benzyl-piperidin-3-yl)-methyl-amine is unique due to its chiral nature and the presence of both benzyl and methylamine groups, which confer specific chemical and biological properties. This makes it a valuable compound in the synthesis of chiral drugs and other complex molecules.

Biologische Aktivität

((R)-1-Benzyl-piperidin-3-yl)-methyl-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to various biologically active molecules, particularly in the context of neurological disorders, cancer therapy, and as inhibitors of key enzymes involved in disease processes. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, including microwave-assisted synthesis and chiral resolution techniques. The synthesis often involves the use of benzyl halides and piperidine derivatives, which can be optimized for yield and purity.

Table 1: Synthesis Methods of this compound

| Method | Description | Yield (%) |

|---|---|---|

| Microwave-assisted synthesis | Rapid synthesis using microwave irradiation | 75 |

| Chiral resolution | Optical resolution from racemic mixtures | 85 |

Neurological Applications

The compound has shown promise in the treatment of neurological disorders, particularly Alzheimer's disease. Studies have demonstrated that it acts as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. In vitro assays revealed IC50 values indicating potent inhibition of AChE activity.

Table 2: Inhibition of Acetylcholinesterase by this compound

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Donepezil | 0.5 |

Anticancer Properties

Recent research indicates that this compound exhibits anticancer properties through apoptosis induction in various cancer cell lines. The compound was tested against FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard chemotherapeutic agents.

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects on FaDu cells, this compound was shown to induce apoptosis effectively, with a significant increase in caspase 3/7 activity observed at concentrations ranging from 0.01 to 100 µM.

Table 3: Cytotoxicity of this compound on FaDu Cells

| Concentration (µM) | Caspase 3/7 Activity (%) |

|---|---|

| 0.01 | 5 |

| 0.1 | 25 |

| 10 | 60 |

| 100 | 85 |

Enzyme Inhibition

The compound also functions as an inhibitor of various enzymes relevant to inflammatory responses and cancer progression. Specifically, it has been identified as a potent inhibitor of Janus Kinase (JAK) pathways, which are crucial in cytokine signaling and immune response modulation.

Table 4: Enzyme Inhibition Profile

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| JAK3 | 75 |

| AChE | 80 |

| PARP1 | 60 |

Eigenschaften

IUPAC Name |

(3R)-1-benzyl-N-methylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFAEHZVQWTOPH-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201243766 | |

| Record name | (3R)-N-Methyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354011-07-6 | |

| Record name | (3R)-N-Methyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354011-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-N-Methyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.